2-Methylhippuric acid
2-Methylhippuric acid
O-methylhippuric acid is an N-acylglycine that is the ortho-methyl derivative of hippuric acid. It has a role as a metabolite.
2-Methylhippuric acid is a natural product found in Homo sapiens with data available.
2-Methylhippuric Acid is an isoform of methylhippuric acid where the methyl and glycine groups are bound to carbon-1 and carbon-2 on the benzene ring, respectively. Since 2-methylhippuric acid (2-MHA) is a metabolite of o-xylene, the measurement of 2-MHA in urine may be correlated to a subject's level of xylene exposure.
2-Methylhippuric acid is a natural product found in Homo sapiens with data available.
2-Methylhippuric Acid is an isoform of methylhippuric acid where the methyl and glycine groups are bound to carbon-1 and carbon-2 on the benzene ring, respectively. Since 2-methylhippuric acid (2-MHA) is a metabolite of o-xylene, the measurement of 2-MHA in urine may be correlated to a subject's level of xylene exposure.
Brand Name:
Vulcanchem
CAS No.:
42013-20-7
VCID:
VC20783322
InChI:
InChI=1S/C10H11NO3/c1-7-4-2-3-5-8(7)10(14)11-6-9(12)13/h2-5H,6H2,1H3,(H,11,14)(H,12,13)
SMILES:
CC1=CC=CC=C1C(=O)NCC(=O)O
Molecular Formula:
C10H11NO3
Molecular Weight:
193.20 g/mol
2-Methylhippuric acid
CAS No.: 42013-20-7
Cat. No.: VC20783322
Molecular Formula: C10H11NO3
Molecular Weight: 193.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | O-methylhippuric acid is an N-acylglycine that is the ortho-methyl derivative of hippuric acid. It has a role as a metabolite. 2-Methylhippuric acid is a natural product found in Homo sapiens with data available. 2-Methylhippuric Acid is an isoform of methylhippuric acid where the methyl and glycine groups are bound to carbon-1 and carbon-2 on the benzene ring, respectively. Since 2-methylhippuric acid (2-MHA) is a metabolite of o-xylene, the measurement of 2-MHA in urine may be correlated to a subject's level of xylene exposure. |
|---|---|
| CAS No. | 42013-20-7 |
| Molecular Formula | C10H11NO3 |
| Molecular Weight | 193.20 g/mol |
| IUPAC Name | 2-[(2-methylbenzoyl)amino]acetic acid |
| Standard InChI | InChI=1S/C10H11NO3/c1-7-4-2-3-5-8(7)10(14)11-6-9(12)13/h2-5H,6H2,1H3,(H,11,14)(H,12,13) |
| Standard InChI Key | YOEBAVRJHRCKRE-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C(=O)NCC(=O)O |
| Canonical SMILES | CC1=CC=CC=C1C(=O)NCC(=O)O |
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